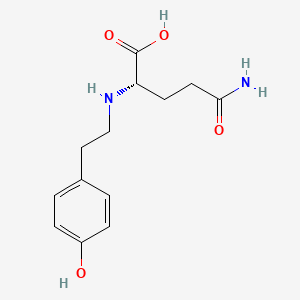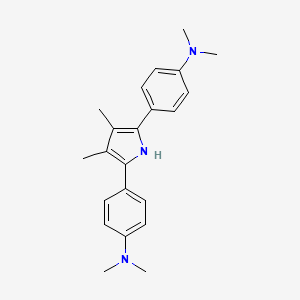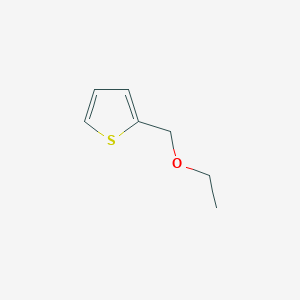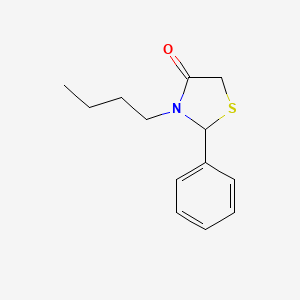![molecular formula C41H68N4O2 B14472526 N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea] CAS No. 71216-00-7](/img/structure/B14472526.png)
N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea]: is a synthetic organic compound characterized by its unique structure, which includes two urea groups connected by a methylene bridge and phenylene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] typically involves the reaction of methylenedi-4,1-phenylene diisocyanate with tridecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:
Methylenedi-4,1-phenylene diisocyanate+Tridecylamine→N,N”-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: The compound has potential applications in biological research, particularly in the study of protein-ligand interactions. Its urea groups can mimic the hydrogen bonding interactions found in biological systems.
Medicine: In medicine, N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] may be explored for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry: Industrially, this compound is used in the production of high-performance materials, such as coatings and adhesives. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] involves its ability to form hydrogen bonds through its urea groups. These interactions can influence the compound’s behavior in different environments, such as binding to specific molecular targets or forming stable complexes with other molecules. The methylene and phenylene groups provide structural rigidity, enhancing the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
- N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-octylurea]
- N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-octadecylurea]
- N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-benzylurea]
Comparison: Compared to its similar compounds, N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] is unique due to its longer alkyl chains (tridecyl groups). This structural difference can influence its solubility, melting point, and overall reactivity. The longer alkyl chains may also enhance its hydrophobic properties, making it more suitable for applications requiring water-resistant materials.
Propriétés
Numéro CAS |
71216-00-7 |
|---|---|
Formule moléculaire |
C41H68N4O2 |
Poids moléculaire |
649.0 g/mol |
Nom IUPAC |
1-tridecyl-3-[4-[[4-(tridecylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C41H68N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-42-40(46)44-38-29-25-36(26-30-38)35-37-27-31-39(32-28-37)45-41(47)43-34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-35H2,1-2H3,(H2,42,44,46)(H2,43,45,47) |
Clé InChI |
RIVGBEPCRRPCFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


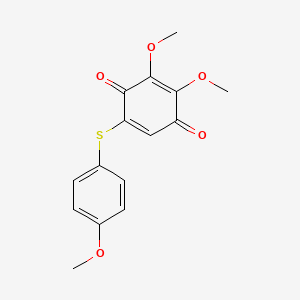


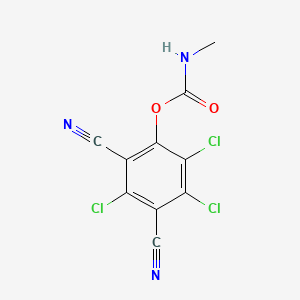
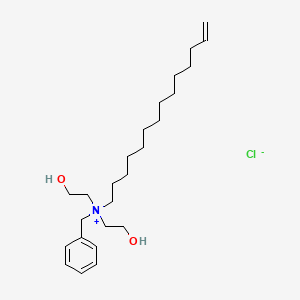
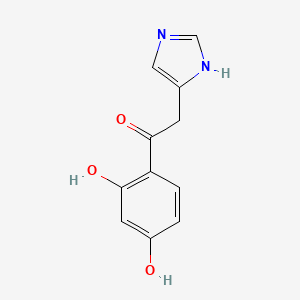


![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
